molecular formula C13H21BClNO2 B1519825 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride CAS No. 850567-52-1

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

Cat. No. B1519825
CAS RN: 850567-52-1
M. Wt: 269.58 g/mol
InChI Key: YZVBFDWPOULPGM-UHFFFAOYSA-N
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Description

The compound “2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . It is related to 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride” is related to 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . The InChI string of the latter is InChI=1S/C13H20BNO2/c1-9-6-7-10 (15)8-11 (9)14-16-12 (2,3)13 (4,5)17-14/h6-8H,15H2,1-5H3 .


Chemical Reactions Analysis

As for the chemical reactions, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Organic Synthesis

This compound is frequently used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . It acts as a boron source, allowing for the formation of carbon-carbon bonds between sp2-hybridized atoms. This is crucial for constructing complex organic molecules, including pharmaceuticals and polymers.

Drug Discovery

In drug discovery, the compound serves as a building block for the synthesis of potential therapeutic agents . Its boronic acid group can be used to create new chemical entities with biological activity, which can be further optimized for increased efficacy and reduced toxicity.

Material Science

Researchers in material science utilize this compound to develop new materials with specific optical and electrochemical properties . It’s involved in the synthesis of novel copolymers that can have applications ranging from electronics to biocompatible materials.

Analytical Chemistry

In analytical chemistry, 3-Amino-4-methylphenylboronic acid, pinacol ester, HCl is used as a reagent for the detection and quantification of various substances . Its ability to form stable complexes with sugars and other diols is particularly useful in the analysis of biological samples.

Catalysis

The compound finds use in catalysis, where it can facilitate or enhance chemical reactions . Its boronic ester group is often involved in transition metal-catalyzed processes, which are widely used in industrial chemistry for the efficient production of chemicals.

Neuroscience Research

In neuroscience, the compound’s derivatives are explored for their potential role in treating neurological conditions . It can serve as an intermediate in the synthesis of cholinergic drugs, which are important for managing diseases related to the nervous system.

Agricultural Chemistry

In the field of agricultural chemistry, this compound is part of research into developing new pesticides and herbicides . Its structural flexibility allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment.

Environmental Science

Lastly, in environmental science, the compound is used to study the degradation of organic pollutants . Its boronic acid moiety can mimic certain environmental contaminants, helping scientists understand how these harmful substances break down in nature.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes . This interaction can lead to changes in the conformation and function of the target proteins.

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with different biological targets . The downstream effects of these interactions can vary depending on the specific targets and the biological context.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their chemical structure, the presence of functional groups, and the ph of the environment . These factors can affect the compound’s bioavailability.

Result of Action

The interaction of boronic acids and their derivatives with biological targets can lead to various molecular and cellular effects, depending on the specific targets and the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the formation of reversible covalent bonds between the compound and its targets . Additionally, factors such as temperature and humidity can influence the stability of the compound .

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2.ClH/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14;/h6-8H,15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVBFDWPOULPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656968
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

CAS RN

850567-52-1
Record name 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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